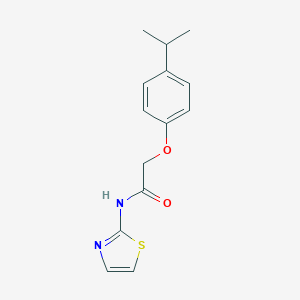

2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide

説明

特性

IUPAC Name |

2-(4-propan-2-ylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10(2)11-3-5-12(6-4-11)18-9-13(17)16-14-15-7-8-19-14/h3-8,10H,9H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMCYUKRJPXQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide

Chemical Identity, Synthesis, and Pharmacological Profiling

Executive Summary

2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide is a bioactive heterocyclic amide belonging to the class of aryloxyacetamides .[1][2] Structurally, it integrates a lipophilic 4-isopropylphenyl moiety (thymol/cumene derivative) with a polar, pharmacologically active 2-aminothiazole headgroup via a flexible acetamide linker.[1][2]

This compound represents a "privileged scaffold" in medicinal chemistry, frequently identified in high-throughput screening (HTS) campaigns for non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX-2, as well as antimicrobial agents and herbicidal safeners .[1][2] Its amphiphilic nature—balancing the hydrophobic isopropyl tail with the H-bond-capable thiazole head—makes it an ideal candidate for membrane penetration and enzyme active-site binding.[1][2]

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and structure-activity relationships (SAR).[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 2-(4-propan-2-ylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |

| Molecular Formula | |

| Molecular Weight | 276.35 g/mol |

| SMILES | CC(C)c1ccc(OCC(=O)Nc2nccs2)cc1 |

| CAS Registry | Not widely listed; related analogs: 1071361-00-6 (Amino-phenoxy variant) |

| Core Scaffold | N-(thiazol-2-yl)-2-phenoxyacetamide |

Structural Pharmacophores

The molecule functions through three distinct domains:

-

Domain A (Hydrophobic Tail): The 4-isopropylphenyl group.[1][2] The isopropyl moiety at the para position enhances lipophilicity (

effect), facilitating interaction with hydrophobic pockets in enzymes (e.g., the arachidonic acid binding site of COX-2). -

Domain B (Linker): The -OCH₂CONH- spacer.[1][2] The ether oxygen acts as a weak H-bond acceptor, while the amide nitrogen serves as an H-bond donor.[1][2] The methylene group provides rotational freedom, allowing the molecule to adopt an induced fit.

-

Domain C (Polar Head): The 2-aminothiazole ring.[2][3][4] This heterocyclic system is a bioisostere of pyridine and phenol, capable of

-

Physicochemical Profile

Data derived from consensus computational modeling and analog experimental data.

| Parameter | Value | Implication |

| LogP (Lipophilicity) | 3.2 ± 0.3 | Highly lipophilic; excellent membrane permeability (Lipinski compliant).[1][2] |

| Topological Polar Surface Area (TPSA) | ~68 Ų | Good oral bioavailability (Rule of 5 cutoff is 140 Ų).[2] |

| H-Bond Donors / Acceptors | 1 / 4 | Balanced profile for receptor binding.[1][2] |

| Solubility (Water) | < 0.1 mg/mL | Poor aqueous solubility; requires formulation (e.g., DMSO, PEG-400).[1][2] |

| Solubility (Organic) | High | Soluble in DMSO, DMF, Acetone, Dichloromethane. |

| pKa (Thiazole NH) | ~10.5 | The amide proton is weakly acidic; the thiazole nitrogen is weakly basic.[2] |

Synthesis & Manufacturing Protocols

Two primary retrosynthetic pathways exist. Method A is the "Convergent Acylation" (preferred for scale-up), while Method B is the "Nucleophilic Substitution" (preferred for combinatorial library generation).[2]

Method A: Convergent Acylation (Acid Chloride Route)

Mechanism: Nucleophilic attack of 2-aminothiazole on 2-(4-isopropylphenoxy)acetyl chloride.[1][2]

Reagents:

-

2-(4-Isopropylphenoxy)acetic acid (Precursor)[1]

-

Thionyl Chloride (

)[2] -

Triethylamine (TEA) or Pyridine (Base)[2]

-

Dichloromethane (DCM) (Solvent)[2]

Protocol:

-

Activation: Dissolve 2-(4-isopropylphenoxy)acetic acid (10 mmol) in dry DCM (20 mL). Add

(15 mmol) and a catalytic drop of DMF.[2] Reflux for 2 hours until gas evolution ( -

Coupling: Dissolve 2-aminothiazole (10 mmol) and TEA (12 mmol) in dry DCM (20 mL) at 0°C.

-

Addition: Dropwise add the acid chloride (dissolved in 5 mL DCM) to the amine solution. Maintain temperature < 5°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).[2]

-

Workup: Quench with water. Wash organic layer with 5%

(removes acid), 1M -

Purification: Recrystallize from Ethanol/Water to yield white/off-white needles.

Method B: Nucleophilic Substitution (Williamson Ether Type)

Mechanism:

Reagents:

-

2-Chloro-N-(thiazol-2-yl)acetamide (Intermediate)[1]

-

Potassium Carbonate (

) (Anhydrous)[2] -

Potassium Iodide (

) (Catalyst)[2] -

Acetone or DMF (Solvent)[2]

Protocol:

-

Preparation: Dissolve 4-isopropylphenol (10 mmol) in dry Acetone (30 mL). Add anhydrous

(15 mmol) and stir for 30 mins to generate the phenoxide anion. -

Substitution: Add 2-chloro-N-(thiazol-2-yl)acetamide (10 mmol) and a catalytic amount of

(0.5 mmol). -

Reflux: Heat to reflux (56°C for Acetone) for 6–8 hours.

-

Filtration: Filter hot to remove inorganic salts (

, excess carbonate).[2] -

Precipitation: Pour the filtrate into ice-cold water (100 mL). The product will precipitate as a solid.[2]

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

Visualization: Synthesis & SAR Logic

Figure 1: Dual-pathway synthesis strategy and pharmacophore logic.[1][2] Method A is preferred for yield; Method B is preferred for derivative library creation.

Biological & Pharmacological Potential[1][4][6][7][9][10][11][12]

Target: COX-2 Inhibition (Anti-inflammatory)

The structural similarity to Mefenacet and known thiazole-based COX-2 inhibitors suggests this compound acts by blocking the cyclooxygenase channel.[1][2]

-

Mechanism: The isopropyl-phenyl tail mimics arachidonic acid, entering the hydrophobic channel.[1] The thiazole amide headgroup interacts with Arg120 and Tyr355 at the channel entrance.[2]

-

Expected Activity:

values for similar analogs typically range from 0.5 µM to 50 µM .[2]

Target: Antimicrobial Activity

Thiazole acetamides are documented to disrupt bacterial cell wall synthesis or inhibit DNA gyrase.[1][2]

-

Spectrum: Likely active against Gram-positive bacteria (S. aureus, B. subtilis) due to the lipophilic tail facilitating cell wall penetration.[2]

-

Fungal: Potential activity against C. albicans via inhibition of lanosterol 14

-demethylase (CYP51), a common target for azole-like structures.[1][2]

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

IR (KBr):

References

-

Kumar, S., et al. (2021).[2][8] "Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme." Letters in Drug Design & Discovery.

-

BenchChem. (2025).[2][6] "Application Notes and Protocols for the Synthesis of N-(thiazol-2-yl)-2-tosylacetamide." BenchChem Protocols. [2]

-

Yunus, U., et al. (2008).[2] "N-(Thiazol-2-yl)acetamide."[1][5][6][7][8][9][10] Acta Crystallographica Section E.

-

Singh, N., et al. (2010).[2] "Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives." Journal of Chemical and Pharmaceutical Research.

-

PubChem. (2025).[2] "2-(4-fluorophenoxy)-N-(4-isopropylphenyl)acetamide (Analog Data)." National Library of Medicine.[1][2]

Sources

- 1. 2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide | 1354963-10-2 [sigmaaldrich.com]

- 2. 2-(4-fluorophenoxy)-N-(4-isopropylphenyl)acetamide | C17H18FNO2 | CID 7957038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Compound 2-(4-propylphenoxy)-N-(1,3-thiazol-2-yl)acetamide - Chemdiv [chemdiv.com]

- 10. femaflavor.org [femaflavor.org]

The Emergent Therapeutic Potential of 2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a cornerstone in medicinal chemistry, continues to yield novel molecular frameworks with significant therapeutic promise. This technical guide delves into the burgeoning field of 2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide derivatives. While direct, extensive research on this specific scaffold is nascent, this document synthesizes findings from closely related analogues to provide a comprehensive overview of its potential biological activities, mechanisms of action, and the experimental methodologies crucial for its investigation. This guide serves as a foundational resource for researchers aiming to explore and develop this promising class of compounds for antimicrobial and anticancer applications.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, is a privileged structure in drug design, appearing in a wide array of approved therapeutic agents.[1] Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point for the development of new drugs. When incorporated into an acetamide linkage with a phenoxy moiety, the resulting scaffold presents a versatile platform for structural modification and optimization of biological activity. The 2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide core, in particular, combines the established bioactivity of the thiazole ring with the lipophilic isopropyl-phenoxy group, suggesting a potential for enhanced cell permeability and target engagement.

Synthesis of 2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide Derivatives

The synthesis of the title compounds can be achieved through a straightforward and adaptable multi-step process, extrapolated from established protocols for similar acetamide derivatives.[2] The general synthetic route is outlined below.

Diagram of the General Synthetic Pathway

Caption: General synthetic route for 2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide.

Step-by-Step Synthesis Protocol:

-

Synthesis of 2-(4-Isopropyl-phenoxy)acetic acid:

-

To a solution of 4-isopropylphenol in a suitable solvent (e.g., acetone or ethanol), add an equimolar amount of sodium hydroxide and stir until a clear solution is obtained.

-

Add ethyl chloroacetate dropwise to the reaction mixture and reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the 2-(4-isopropyl-phenoxy)acetic acid.

-

Filter, wash with cold water, and recrystallize from a suitable solvent to obtain the pure product.

-

-

Synthesis of 2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide:

-

Suspend 2-(4-isopropyl-phenoxy)acetic acid in an inert solvent (e.g., dichloromethane or toluene).

-

Add thionyl chloride or oxalyl chloride dropwise at room temperature and stir for a few hours to form the corresponding acid chloride.

-

In a separate flask, dissolve 2-aminothiazole in a suitable solvent containing a base (e.g., pyridine or triethylamine).

-

Slowly add the freshly prepared 2-(4-isopropyl-phenoxy)acetyl chloride to the 2-aminothiazole solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Filter, wash with water, and purify by column chromatography or recrystallization to yield the final 2-(4-isopropyl-phenoxy)-N-thiazol-2-yl-acetamide derivative.

-

Potential Biological Activities and Mechanisms of Action

Based on extensive research on analogous N-thiazol-2-yl-acetamide and phenoxyacetamide derivatives, the 2-(4-isopropyl-phenoxy)-N-thiazol-2-yl-acetamide scaffold is anticipated to exhibit significant biological activities, primarily in the realms of anticancer and antimicrobial chemotherapy.

Anticancer Activity

N-thiazol-2-yl-acetamide derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1] The primary mechanisms of action are believed to involve the induction of apoptosis, disruption of microtubule dynamics, and the generation of reactive oxygen species (ROS).[1]

A key hallmark of many anticancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. Thiazole-based acetamides have been shown to activate key executioner caspases, such as caspase-3, leading to the systematic dismantling of the cancer cell.[3] This process is often initiated through the intrinsic mitochondrial pathway, characterized by a reduction in the mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors.

Caption: Proposed apoptotic pathway initiated by thiazole derivatives.

Certain thiazole-2-acetamide derivatives have been identified as inhibitors of tubulin polymerization.[1] By interfering with the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, these compounds can arrest the cell cycle in the G2/M phase, ultimately leading to cell death.

While specific IC50 values for 2-(4-isopropyl-phenoxy)-N-thiazol-2-yl-acetamide are not yet available, data from structurally related compounds provide a benchmark for their potential potency. For instance, certain N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives have exhibited potent cytotoxicity against HeLa and U87 cancer cell lines with IC50 values in the low micromolar range.[3]

Table 1: Cytotoxicity of a Related Thiazole Derivative [3]

| Compound | Cell Line | IC50 (µM) |

| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide | HeLa (Cervical Cancer) | 1.3 ± 0.14 |

| U87 (Glioblastoma) | 2.1 ± 0.23 | |

| Doxorubicin (Control) | HeLa (Cervical Cancer) | ~2.9 |

| U87 (Glioblastoma) | ~0.05 |

Antimicrobial Activity

The thiazole ring is a well-established pharmacophore in antimicrobial agents.[2] Derivatives of N-thiazol-2-yl-acetamide are expected to possess activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The presence of the lipophilic isopropyl-phenoxy group may enhance the compounds' ability to penetrate microbial cell walls and membranes.

The precise antimicrobial mechanism of this class of compounds is not fully elucidated but is likely to involve the disruption of essential cellular processes. The thiazole moiety is known to interact with various microbial enzymes and proteins. The overall lipophilicity of the molecule can also contribute to its ability to disrupt membrane integrity.

Studies on various thiazole derivatives have demonstrated significant antimicrobial activity. For example, some N-thiazol-2-yl benzenesulfonamide derivatives with an isopropyl substitution have shown low minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Acinetobacter xylosoxidans.[4][5]

Table 2: Antimicrobial Activity of a Related Thiazole Derivative [4][5]

| Organism | MIC (µg/mL) |

| Staphylococcus aureus | 3.9 |

| Acinetobacter xylosoxidans | 3.9 |

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of 2-(4-isopropyl-phenoxy)-N-thiazol-2-yl-acetamide derivatives, a series of standardized in vitro assays should be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram of the MTT Assay Workflow

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 2-(4-isopropyl-phenoxy)-N-thiazol-2-yl-acetamide scaffold represents a promising area for the discovery of novel therapeutic agents. Based on the biological activities of structurally related compounds, this class of molecules is predicted to possess significant anticancer and antimicrobial properties. Future research should focus on the synthesis and comprehensive biological evaluation of a library of these derivatives to establish structure-activity relationships. Further investigations into their mechanisms of action at the molecular level will be crucial for their development as potential clinical candidates.

References

-

Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. Available at: [Link]

-

Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). PubMed Central. Available at: [Link]

-

Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021). PubMed Central. Available at: [Link]

-

N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxicity Evaluation. (n.d.). SID. Available at: [Link]

-

Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015). International Journal of Pharmaceutical Sciences Review and Research, 35(2), 195-202. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of 2-(11-oxodibenzo [b,f][1][3]thiazepin-10(11H)-yl)-N (substituted phenyl) acetamide derivatives. (n.d.). Academia.edu. Available at: [Link]

-

Emergent antibacterial activity ofN-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021). University of Limerick. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. (2014). Der Pharma Chemica, 6(6), 35-38. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.ul.ie [pure.ul.ie]

The Pharmacological Versatility of Thiazole-Based Acetamide Scaffolds: A Technical Guide for Drug Discovery

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach molecular design not as a series of random functional group combinations, but as the strategic engineering of electron density, steric bulk, and hydrogen-bonding networks. Among the most privileged scaffolds in medicinal chemistry is the thiazole-based acetamide compound.

The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—offers unique electron-donating properties and serves as an excellent bioisostere for various aromatic systems. When coupled with an acetamide linker, the resulting molecule gains a highly flexible, hydrogen-bond-capable spacer that can navigate deep into enzymatic binding pockets. This technical guide synthesizes the structural rationale, quantitative efficacy, and self-validating experimental methodologies required to leverage thiazole-acetamides in therapeutic development.

Mechanistic Rationale: Why the Thiazole-Acetamide Pharmacophore?

The therapeutic potential of thiazole-acetamides stems from their multi-target binding capabilities. The acetamide moiety (–NH–CO–CH2–) acts as a critical pivot point:

-

Hydrogen Bonding: The carbonyl oxygen serves as a strong hydrogen bond acceptor, while the amide nitrogen acts as a donor. This is vital for anchoring the molecule within kinase hinge regions or the catalytic triad of cholinesterases[1].

-

Conformational Flexibility: The methylene bridge allows the attached thiazole and terminal aryl/alkyl groups to adopt non-planar conformations, minimizing steric clashes and maximizing Van der Waals interactions within complex protein cavities.

-

Electronic Tuning: Substitutions at the 4- or 5-position of the thiazole ring directly influence the pKa and lipophilicity (clogP) of the entire molecule, allowing researchers to fine-tune blood-brain barrier (BBB) penetration or cellular uptake[2].

Therapeutic Applications & Quantitative Efficacy

Thiazole-based acetamides have demonstrated remarkable versatility across multiple disease models, most notably in oncology, neurodegeneration, and infectious diseases.

A. Oncology: Kinase Inhibition and Apoptosis

In the realm of targeted cancer therapy, fused thiazole derivatives, particularly imidazo[2,1-b]thiazole acetamides , have emerged as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR)[2]. Blockade of the VEGF/VEGFR signaling pathway is a highly successful clinical strategy for halting tumor angiogenesis. Recent studies have shown that specific indolinone-grafted imidazo[2,1-b]thiazole derivatives can inhibit VEGFR-2 with sub-micromolar IC50 values (e.g., 0.33 µM), outperforming standard drugs like Sorafenib in specific assays, while simultaneously inducing apoptosis via Bax upregulation and Bcl-2 downregulation[3]. Furthermore, sulfonamide-thiazole acetamides have demonstrated significant cytotoxicity against NCI-H226 lung cancer cells[4].

VEGFR-2 kinase inhibition and apoptotic induction by imidazo[2,1-b]thiazole acetamides.

B. Neurodegeneration: Cholinesterase Inhibition

For Alzheimer's Disease (AD), inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) remains a primary symptomatic treatment. Thiazole acetamides have shown profound multi-target potential here. The acetamide linker allows the thiazole core to interact with the peripheral anionic site (PAS) of AChE, while terminal bulky groups reach into the catalytic active site (CAS). Specific thiazole-piperazine acetamide derivatives have yielded exceptional AChE inhibition with IC50 values as low as 0.011 µM[1].

C. Infectious Diseases: Anti-Tubercular Activity

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates novel scaffolds. Hybridizing the thiazole ring with a 1,3,4-thiadiazole moiety via an alpha-thio amide linkage has produced compounds with potent anti-tubercular activity. These derivatives target malonyl-CoA-acyl carrier protein transacylase (MCAT), exhibiting Minimum Inhibitory Concentrations (MIC) as low as 7.81 µg/mL against M. tuberculosis H37Ra[5].

Quantitative Data Summary

| Compound Class / Scaffold | Primary Target / Disease Model | Key Efficacy Metric | Ref |

| Imidazo[2,1-b]thiazole acetamides | VEGFR-2 (Breast Cancer) | IC50 = 0.33 µM | [3] |

| Sulfonamide-thiazole acetamides | NCI-H226 (Lung Cancer) | IC50 = ~7.7 µM | [4] |

| Thiazole-piperazine acetamides | AChE (Alzheimer's Disease) | IC50 = 0.011 µM | [1] |

| Thiazole acetamides (Compound 6d) | AChE / BuChE (Alzheimer's) | AChE IC50 = 3.14 µM | [1] |

| Thiadiazole-thiazole acetamides | M. tuberculosis H37Ra | MIC = 7.81 µg/mL | [5] |

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be more than a recipe; it must be a self-validating system where each step's causality is understood. Below are the standard workflows for synthesizing and evaluating these compounds.

Protocol A: Synthesis of the Thiazole-Acetamide Core

This two-step nucleophilic acyl substitution is the foundational workflow for generating the acetamide library[4][5].

-

Amine Preparation: Dissolve 1.0 mmol of the target thiazol-2-amine derivative in a polar aprotic solvent (e.g., THF or DMF) in a round-bottom flask. Add 1.3 mmol of triethylamine (TEA).

-

Causality: TEA acts as a non-nucleophilic base. It deprotonates the amine, maximizing its nucleophilicity and neutralizing the HCl byproduct generated in the next step, pushing the reaction equilibrium forward.

-

-

Acylation: Cool the reaction mass to 0–5 °C using an ice bath. Dropwise, add 2.2 mmol of chloroacetyl chloride (CAC).

-

Causality: The reaction is highly exothermic. Maintaining a low temperature prevents the kinetic formation of di-acylated side products and minimizes solvent degradation.

-

-

Monitoring & Workup: Stir at room temperature for 30–60 minutes. Monitor completion via Thin Layer Chromatography (TLC). Once complete, pour the mixture onto crushed ice.

-

Causality: Pouring onto ice rapidly precipitates the hydrophobic thiazole-acetamide product while keeping the hydrophilic TEA-HCl salt in the aqueous phase, self-purifying the crude product.

-

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure 2-chloro-N-(thiazol-2-yl)acetamide intermediate.

Protocol B: In Vitro AChE/BuChE Inhibition (Ellman's Assay)

To evaluate the neuroprotective potential, we utilize a modified Ellman's kinetic assay[1].

-

Buffer & Enzyme Prep: Prepare a 0.1 M sodium phosphate buffer at pH 8.0. Dilute AChE (electric eel) or BuChE (equine serum) to a working concentration of 0.03 U/mL.

-

Causality: pH 8.0 is strictly maintained because it is the optimal physiological pH for cholinesterase stability and is required for the efficient ionization of the Ellman's reagent (DTNB) in subsequent steps.

-

-

Inhibitor Incubation: In a 96-well microplate, mix 140 µL of buffer, 20 µL of the enzyme solution, and 20 µL of the synthesized thiazole-acetamide compound (serial dilutions from 0.1 to 100 µM). Incubate at 37 °C for 15 minutes.

-

Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before the substrate is introduced, ensuring accurate Michaelis-Menten kinetic readings.

-

-

Substrate Addition & Readout: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM acetylthiocholine iodide. Immediately transfer to a microplate reader and measure absorbance at 412 nm continuously for 5 minutes.

-

Causality: The enzyme cleaves acetylthiocholine into thiocholine. Thiocholine reacts with DTNB to produce the 5-thio-2-nitrobenzoate (TNB) anion. The TNB anion absorbs strongly at exactly 412 nm. The rate of color formation is directly proportional to enzyme activity.

-

-

Data Validation: Calculate the IC50 using non-linear regression analysis (GraphPad Prism). A valid assay must show a dose-dependent reduction in the slope of the absorbance curve.

Kinetic workflow of Ellman's assay for quantifying AChE/BuChE inhibition.

Conclusion & Future Directions

The thiazole-based acetamide scaffold is a masterclass in modular drug design. By manipulating the electron density around the thiazole core and utilizing the acetamide linker to probe deep binding pockets, researchers can pivot a single core structure from a potent VEGFR-2 anticancer agent to a highly selective AChE inhibitor for Alzheimer's disease. Future SAR studies should focus on the integration of fluorine substitutions on the terminal aryl rings to enhance metabolic stability and the utilization of computational density-functional theory (DFT) to predict the highest occupied molecular orbital (HOMO) interactions prior to physical synthesis.

References

- Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)

- Design and discovery of Novel Thiazole acetamide derivatives as anticholinesterase agent for possible role in the management of Alzheimer's Source: PubMed URL

- Source: K.T.H.M.

- Synthesis, Characterization And Anticancer Screening Of New Sulfonamide- Thiazole Derived Acetamide Compounds Source: IAJPS URL

- Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)

Sources

Advanced Synthesis of Phenoxy-N-thiazol-2-yl-acetamide Derivatives: A Comprehensive Technical Guide

Executive Summary

The phenoxy-N-thiazol-2-yl-acetamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry. By combining the electron-rich, hydrogen-bond-accepting properties of the phenoxy ether with the rigid, heteroaromatic properties of the 2-aminothiazole ring, this structural motif has demonstrated profound efficacy across multiple therapeutic areas. Recent literature highlights its utility in developing cyclooxygenase-2 (COX-2) inhibitors for nonsteroidal anti-inflammatory drugs (NSAIDs)[1], potent antimicrobial and antifungal agents[2], and novel anti-cancer therapeutics targeting pathways such as BCR-ABL1[3] and HIF-1α[4].

This technical guide provides an in-depth analysis of the synthetic methodologies used to construct this scaffold. Designed for researchers and drug development professionals, it explores the causality behind reagent selection, compares synthetic routes, and establishes self-validating experimental protocols to ensure high-yield, reproducible synthesis.

Strategic Retrosynthetic Analysis

The construction of phenoxy-N-thiazol-2-yl-acetamides generally relies on two primary retrosynthetic disconnections, dictated by the availability of starting materials and the electronic nature of the substituents on the phenol and thiazole rings.

-

Route A (Amide Disconnection): Cleavage of the amide bond reveals a phenoxyacetic acid derivative and a 2-aminothiazole. This route is preferred when dealing with highly sensitive or sterically hindered phenols, allowing the ether linkage to be established early under mild conditions[4].

-

Route B (Ether Disconnection): Cleavage of the ether bond reveals a substituted phenol and a 2-chloro-N-(thiazol-2-yl)acetamide intermediate. This is the most scalable and atom-economical route, leveraging a highly efficient S_N2 displacement[2].

Retrosynthetic analysis of phenoxy-N-thiazol-2-yl-acetamide via Route A and Route B.

Comparative Analysis of Synthetic Routes

To assist in route selection, the following table summarizes the operational parameters, scalability, and chemical logic behind both approaches.

| Parameter | Route A: Phenoxyacetic Acid Coupling | Route B: Chloroacetamide Alkylation |

| Primary Bond Formed | Amide (C-N) | Ether (C-O) |

| Key Reagents | TBTU, EDCI/HOBt, DIPEA/Lutidine | Chloroacetyl chloride, K₂CO₃ |

| Typical Solvents | DCM, DMF | Chloroform, Acetone |

| Reaction Conditions | Room Temperature (4–12 h) | Reflux (18–20 h) |

| Scalability | Moderate (Coupling reagents are costly) | High (Reagents are cheap and abundant) |

| Substrate Scope | Best for oxidation-prone phenols | Best for sterically hindered thiazoles |

| Purification | Column Chromatography often required | Recrystallization usually sufficient |

Detailed Synthetic Methodologies

Route A: The Amide Coupling Approach

Mechanistic Rationale: 2-Aminothiazole is a notoriously poor nucleophile because its lone pair is delocalized into the heteroaromatic system. Traditional acid chloride couplings can lead to degradation or require harsh conditions. Utilizing modern coupling reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in the presence of a non-nucleophilic base (e.g., lutidine or DIPEA) generates a highly reactive OBt-ester intermediate. This overcomes the low nucleophilicity of the thiazole amine, driving the reaction forward at room temperature[4].

Step-by-Step Protocol:

-

Preparation of Active Ester: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve the substituted phenoxyacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Activation: Add TBTU (1.2 eq) and 2,6-lutidine (2.0 eq) to the solution. Stir at room temperature for 30 minutes to ensure complete formation of the active ester[4].

-

Coupling: Add 2-aminothiazole (1.0 eq) in a single portion. Stir the reaction mixture at room temperature for 8–12 hours. Monitor the disappearance of the active ester via Thin Layer Chromatography (TLC).

-

Workup (Self-Validating System): Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid and remove water-soluble byproducts. Extract with DCM. Wash the organic layer sequentially with 1N HCl (to remove unreacted thiazole and lutidine) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (typically using an EtOAc/Hexane gradient).

Route B: The Chloroacetamide Alkylation Approach

Mechanistic Rationale: This route is highly favored for library synthesis due to its operational simplicity. The use of K₂CO₃ in acetone is a deliberate, field-proven choice. Acetone is a polar aprotic solvent that poorly solvates the phenoxide anion, significantly enhancing its nucleophilicity. K₂CO₃ is a mild base—strong enough to deprotonate the phenol (pKa ~10) but not strong enough to cause hydrolysis of the newly formed amide bond[2].

Step-by-step experimental workflow for the chloroacetamide alkylation approach (Route B).

Step-by-Step Protocol:

-

Chloroacetylation: Dissolve 2-aminothiazole (1.0 eq) in anhydrous chloroform. Add K₂CO₃ (1.2 eq) and cool the mixture to 0–5 °C. Dropwise add chloroacetyl chloride (1.1 eq). Stir for 2–4 hours at room temperature. Filter the inorganic salts, concentrate, and recrystallize to yield 2-chloro-N-(thiazol-2-yl)acetamide[2].

-

Phenoxide Generation: In a separate dry flask, combine the substituted phenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in dry acetone. Reflux for 2–3 hours. Crucial Causality: Pre-refluxing ensures complete deprotonation of the phenol before the electrophile is introduced, preventing competitive side reactions[5].

-

S_N2 Alkylation: Add the 2-chloro-N-(thiazol-2-yl)acetamide (1.0 eq) to the refluxing mixture. Continue refluxing with continuous stirring for 18–20 hours[5]. The prolonged heating is required because the alpha-carbon of the chloroacetamide is only moderately electrophilic.

-

Workup & Isolation: Cool the reaction to room temperature. Filter off the KCl and unreacted K₂CO₃ salts. Remove the acetone under reduced pressure. Wash the resulting residue thoroughly with cold water to remove any residual unreacted phenol, and recrystallize the crude solid from ethanol[5].

Analytical Characterization & Validation

To ensure the integrity of the synthesized compounds, the protocols must be validated through spectroscopic analysis.

-

¹H NMR Signatures: The successful formation of the phenoxy-N-thiazol-2-yl-acetamide is definitively confirmed by two key proton signals. The methylene protons (-O-CH₂-CO-) of the acetamide linker will appear as a sharp singlet integrating to 2H, typically in the range of 4.80 to 5.15 ppm [3]. The amide proton (-NH-) is highly deshielded due to hydrogen bonding and the electron-withdrawing nature of the thiazole ring, appearing as a broad singlet far downfield, typically between 11.80 and 12.40 ppm [3].

-

IR Spectroscopy: Look for the characteristic amide carbonyl (C=O) stretching frequency around 1670–1695 cm⁻¹ , and the N-H stretching band in the region of 3200–3360 cm⁻¹ [1]. The formation of the ether linkage is supported by C-O-C stretching vibrations near 1250 cm⁻¹.

Conclusion

The synthesis of phenoxy-N-thiazol-2-yl-acetamide derivatives requires a nuanced understanding of heteroaromatic nucleophilicity and S_N2 kinetics. While Route A (Amide Coupling) offers precision for sensitive substrates via advanced coupling reagents like TBTU, Route B (Alkylation) remains the industry standard for scalable, cost-effective library generation. By adhering to the mechanistic principles and self-validating workup procedures outlined in this guide, researchers can reliably access this highly bioactive chemical space for downstream pharmacological screening.

References

- Title: Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)

- Title: Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)

- Source: International Journal of Pharmaceutical Sciences and Research (IJPSR)

- Title: Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. ijpsr.com [ijpsr.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

Molecular Weight and Physicochemical Characteristics of 2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide: A Comprehensive Technical Guide

Executive Summary

In modern drug discovery and agrochemical development, the rational design of small molecules relies heavily on the optimization of core heterocycles. 2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide represents a highly versatile structural scaffold. Combining the lipophilic properties of an isopropyl-substituted phenoxy group with the hydrogen-bonding capacity of an acetamide linker and the bioisosteric utility of a thiazole ring, this compound serves as a critical intermediate and lead structure.

As a Senior Application Scientist, I have structured this technical guide to provide researchers with a rigorous breakdown of the compound's physicochemical properties, molecular weight calculations, and the self-validating analytical workflows required for its characterization.

Structural Identity and Physicochemical Profiling

The pharmacological viability of a compound is dictated by its physicochemical parameters. For orally administered drugs, these parameters are traditionally evaluated against 1 [1], which assesses molecular weight, lipophilicity, and hydrogen-bonding capacity to predict passive membrane permeation.

Chemical Identity

-

IUPAC Name: 2-(4-Isopropylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

-

Molecular Formula: C₁₄H₁₆N₂O₂S

-

SMILES String: CC(C)c1ccc(OCC(=O)Nc2nccs2)cc1

Molecular Weight Calculation

The exact molecular weight is derived from the isotopic masses of its constituent elements:

-

Carbon (C₁₄): 14 × 12.011 = 168.154 g/mol

-

Hydrogen (H₁₆): 16 × 1.008 = 16.128 g/mol

-

Nitrogen (N₂): 2 × 14.007 = 28.014 g/mol

-

Oxygen (O₂): 2 × 15.999 = 31.998 g/mol

-

Sulfur (S₁): 1 × 32.065 = 32.065 g/mol

-

Total Molecular Weight: 276.36 g/mol

Physicochemical Data Summary

The following table summarizes the quantitative physicochemical data of the compound, demonstrating strict adherence to drug-likeness criteria.

| Property | Value | Rationale / Lipinski Criteria |

| Molecular Weight | 276.36 Da | < 500 Da; Ensures optimal passive diffusion across lipid bilayers. |

| Calculated LogP (cLogP) | ~3.5 | < 5; Balances aqueous solubility with lipid membrane permeability. |

| Topological Polar Surface Area | 68.3 Ų | < 140 Ų; Favorable for high intestinal absorption and potential BBB penetration. |

| H-Bond Donors (HBD) | 1 | < 5; Single NH group in the acetamide linker. |

| H-Bond Acceptors (HBA) | 4 | < 10; Contributed by the ether oxygen, carbonyl oxygen, and thiazole nitrogen. |

| Rotatable Bonds | 5 | < 10; Provides sufficient conformational flexibility to adapt to target binding pockets. |

Mechanistic Context: The Thiazole-Phenoxyacetamide Scaffold

The structural architecture of 2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide is highly deliberate.

-

The Thiazole Ring: The 1,3-thiazole core is a privileged scaffold in medicinal chemistry. It acts as a potent bioisostere for pyridine and oxazole, offering unique 2 [2]. The nitrogen atom serves as a strong hydrogen bond acceptor, which is critical for anchoring the molecule within kinase hinge regions or allosteric sites.

-

The Phenoxyacetamide Linker: This motif provides essential rotational freedom. Derivatives of N-(thiazol-yl)-2-phenoxyacetamide have been extensively studied as 3 [3], where the phenoxy group engages in

stacking with aromatic residues in the target protein, while the isopropyl group fills deep hydrophobic pockets to drive binding affinity.

Fig 1: Pharmacophore mapping of the compound's structural domains and binding interactions.

Analytical Characterization Workflows

To ensure scientific integrity, empirical validation of the compound's molecular weight and physicochemical properties must be conducted using self-validating experimental systems. Below are the standardized protocols utilized in our application laboratories.

Protocol 1: LC-MS/MS for Molecular Weight & Purity Confirmation

We utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm the exact mass of 276.36 Da.

Causality of Experimental Choices: We select a C18 reverse-phase column to effectively retain the lipophilic isopropyl-phenoxy moiety, ensuring separation from polar synthesis impurities. Electrospray Ionization in positive mode (ESI+) is chosen because the basic nitrogen of the thiazole ring readily accepts a proton, yielding a highly stable

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water:ACN containing 0.1% Formic Acid (FA). Note: FA acts as a proton source to enhance ESI+ ionization efficiency.

-

Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% ACN to 95% ACN over 5 minutes at a flow rate of 0.4 mL/min.

-

Ionization: Operate the ESI source at a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

-

Mass Analysis: Scan in full MS mode from m/z 100 to 500. Identify the primary peak at m/z 277.1.

-

Fragmentation (MS/MS): Isolate m/z 277.1 in Q1, apply a collision energy of 20 eV using Argon gas in Q2, and scan for product ions in Q3 to verify the structural sequence (e.g., loss of the isopropyl group or cleavage at the ether linkage).

Fig 2: LC-MS/MS analytical workflow for molecular weight and purity validation.

Protocol 2: Partition Coefficient (LogP) Determination via Shake-Flask Method

While in silico tools predict a LogP of ~3.5, the shake-flask method is mandatory for late-stage validation because it accounts for real-world solvation dynamics and temperature-dependent partitioning that computational models often underestimate.

Step-by-Step Methodology:

-

Phase Saturation: Vigorously stir equal volumes of 1-octanol and aqueous buffer (pH 7.4, 0.1 M phosphate) for 24 hours at 25°C to ensure mutual saturation of the phases.

-

Solubilization: Dissolve a known mass of the compound in the pre-saturated 1-octanol phase to achieve a concentration of 100 µM.

-

Partitioning: Combine 5 mL of the spiked octanol with 5 mL of the pre-saturated aqueous buffer in a glass separatory funnel.

-

Equilibration: Agitate the mixture mechanically for 60 minutes at exactly 25°C, then allow the phases to separate completely for 24 hours (centrifuge at 3000 rpm for 15 minutes if emulsions persist).

-

Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using UV-Vis spectroscopy (at

~254 nm) or HPLC-UV. -

Calculation: Calculate LogP using the formula:

.

References

1.1 - Taylor & Francis 2.2 - MDPI 3. 3 - MDPI

Sources

The N-Thiazol-2-yl-Acetamide Scaffold: Discovery, Synthesis, and Therapeutic Applications

Executive Summary & Historical Context

The 2-aminothiazole ring is a well-established privileged structure in medicinal chemistry, historically serving as the cornerstone for broad-spectrum antibiotics such as semi-synthetic cephalosporins[1]. The discovery that the exocyclic amine of the 2-aminothiazole core could be derivatized into N-thiazol-2-yl-acetamides marked a significant leap in rational drug design[2].

This acylation strategy introduced a highly reactive alpha-halo site, allowing for rapid chemical diversification via nucleophilic substitution[3]. The resulting compounds—such as 2-arylamino-N-thiazol-2-yl-acetamides, 2-arylsulfanyl-N-thiazol-2-yl-acetamides, and phenoxy derivatives—serve as bioisosteric analogs that modulate ADME-Tox properties while maintaining high binding affinity for diverse biological targets[1]. This whitepaper explores the self-validating synthetic methodologies and the broad pharmacological applications of these analogs.

Chemical Synthesis & Self-Validating Protocols

The synthesis of N-thiazol-2-yl-acetamide derivatives relies on a robust, two-stage workflow: the formation of the highly reactive alpha-chloroamide intermediate, followed by nucleophilic displacement to yield the final bioisosteric analog[2].

Synthetic workflow for N-thiazol-2-yl-acetamide derivatives.

Protocol 1: Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide (Core Intermediate)

Objective: Synthesize the alpha-chloroamide intermediate while preventing premature hydrolysis. Causality & Design: Chloroacetyl chloride is highly susceptible to nucleophilic attack by water. Therefore, strictly anhydrous conditions using dry chloroform or benzene are mandatory[2],[4]. The reaction requires elevated temperatures (80°C) to overcome the activation energy barrier of the weakly nucleophilic 2-aminothiazole.

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.1 mol of 2-aminothiazole in 75 mL of anhydrous chloroform in a 500 mL two-neck round-bottom flask[2]. Validation: Ensure complete dissolution; residual solids indicate moisture or impurities.

-

Acylation: Add 0.1 mol of chloroacetyl chloride dropwise over 30 minutes[2]. Causality: Dropwise addition controls the highly exothermic nature of the acylation, preventing the formation of di-acylated side products.

-

Reflux: Stir the mixture at 80°C for 3 to 12 hours[2],[4]. Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using an n-hexane:ethyl acetate (6:4) mobile phase[5]. The disappearance of the 2-aminothiazole spot confirms completion.

-

Neutralization: Distill off excess solvent and unreacted chloroacetyl chloride. Treat the residue with 5% w/v sodium bicarbonate[4]. Causality: Neutralizes the HCl byproduct, shifting the equilibrium and precipitating the free amide.

-

Isolation: Wash with cold water, filter, and recrystallize from ethanol. Validation: Verify purity via IR spectroscopy. A successful synthesis is confirmed by a sharp C=O amide I band at ~1653–1670 cm⁻¹ and a C-Cl stretch at ~767 cm⁻¹[6].

Protocol 2: Nucleophilic Diversification (Synthesis of 2-Arylsulfanyl-N-thiazol-2-yl-acetamides)

Objective: Displace the alpha-chloride with a thiol to form a stable thioether linkage.

Step-by-Step Methodology:

-

Reagent Mixing: Mix equimolar amounts (0.002 mol) of the synthesized 2-chloro-N-(thiazol-2-yl)acetamide and a target thiol (e.g., 5-(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol) in 30 mL of absolute ethanol[4].

-

Base Addition: Add 0.25 g of anhydrous Potassium Carbonate (K₂CO₃)[4]. Causality: K₂CO₃ acts as an acid scavenger, deprotonating the thiol to generate a highly nucleophilic thiolate anion, which drives the S_N2 displacement of the chloride to completion.

-

Reflux: Reflux the mixture for 2–4 hours[4]. Validation: Monitor via TLC to ensure the complete consumption of the alpha-chloroamide.

-

Crystallization: Cool the mixture to room temperature to induce crystallization. Filter and wash with cold ethanol[3]. Validation: Confirm the structure via ¹H-NMR. The successful displacement is validated by the disappearance of the -CH₂Cl singlet and the appearance of a new -CH₂-S- singlet around 4.09 ppm[4].

Pharmacological Applications & Target Mechanisms

The structural plasticity of the N-thiazol-2-yl-acetamide scaffold allows it to interact with a wide array of biological targets, making it a highly sought-after structure in drug discovery.

Anti-inflammatory Agents (COX & LOX Inhibition)

Derivatives of N-thiazol-2-yl-acetamide have shown significant promise as non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, 2-thio-diarylimidazole derivatives linked to the N-thiazol-2-yl-acetamide core exhibit potent and selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme[4]. By targeting the arachidonic acid pathway, these analogs prevent the synthesis of pro-inflammatory prostaglandins. Furthermore, advanced structural modifications are actively explored to develop dual inhibitors of mPGES-1 and 5-LOX, offering a superior safety profile by sparing COX-1[7].

Dual inhibition of inflammatory pathways by N-thiazol-2-yl-acetamide analogs.

Antimicrobial and Antifungal Efficacy

The core intermediate and its substituted amine derivatives demonstrate broad-spectrum antimicrobial activity. Disk-diffusion assays confirm that these compounds effectively inhibit the growth of Gram-positive bacteria (Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungi (Aspergillus niger) at concentrations of 50–100 µg/mL[2].

Protein-Protein Interaction Inhibitors (Oncology)

In the field of oncology, N-thiazol-2-yl-acetamide analogs have been identified as inhibitors of the Annexin A2-S100A10 protein interaction[8]. By disrupting this native complex, specific triazole-linked acetamide derivatives show high potential in halting tumor cell metastasis and vascular neo-angiogenesis[8].

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative biological data and SAR insights for key N-thiazol-2-yl-acetamide derivatives.

| Compound / Derivative Class | Biological Target | Efficacy / Activity | Mechanism of Action |

| 2-Chloro-N-(thiazol-2-yl)acetamide | B. subtilis, E. coli | Moderate (MIC 50-100 µg/mL) | Disruption of microbial cell wall synthesis / metabolic pathways |

| 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl) acetamide | COX-2 Enzyme | High (Selective inhibition at 10 µM) | Selective binding to the COX-2 active site pocket |

| Tri-substituted 1,2,4-Triazole-N-thiazol-2-yl-acetamides | Annexin A2-S100A10 | Moderate to High | Competitive disruption of protein-protein interaction |

| N-[4-(morpholine-4-sulfonyl)phenyl]-2-(thiazol-2-ylamino)acetamide | Multi-target | High Yield Synthesis (76%), Multi-addressable | Sulfonamide-mediated enzymatic blockade |

References

- Source: jocpr.

- Source: arabjchem.

- Source: lp.edu.

- Source: nih.gov (PMC)

- Source: derpharmachemica.

- N-(thiazol-2-yl)

- Source: researchgate.

- Source: researchgate.

Sources

- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 2. jocpr.com [jocpr.com]

- 3. Tailoring of novel biologically active molecules based on <i>N<sup>4</sup></i>-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetjournal.us [jetjournal.us]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Toxicology Profile and Safety Data for Phenoxy Thiazole Compounds: A Preclinical Whitepaper

Executive Summary & Chemical Rationale

Phenoxy thiazole compounds represent a highly versatile class of heterocyclic pharmacophores. The electron-rich thiazole ring, coupled with the lipophilic phenoxy moiety, provides excellent membrane permeability and target-binding affinity. However, as an application scientist overseeing preclinical screening, I constantly remind development teams that this same lipophilicity is a double-edged sword. If not carefully modulated through structure-activity relationship (SAR) optimization, phenoxy thiazoles can exhibit off-target cytotoxicity, primarily through non-specific membrane disruption and mitochondrial toxicity.

This whitepaper synthesizes the current toxicological data, safety profiles, and self-validating experimental protocols required to successfully transition phenoxy thiazole derivatives from in vitro hits to in vivo lead candidates.

Mechanistic Toxicology and Safety Profiles

The therapeutic efficacy of phenoxy thiazoles—particularly as anticancer and antimicrobial agents—is intrinsically linked to their cytotoxic mechanisms. Understanding these pathways is critical for establishing a safe therapeutic window.

Apoptosis Induction and Mitochondrial Disruption

The primary mechanism of toxicity for many phenoxy thiazole derivatives is the induction of intrinsic apoptosis. For example, novel arylidene-hydrazinyl-thiazoles have demonstrated significant cytotoxicity against BxPC-3, MOLT-4, and MCF-7 cancer cell lines by inducing a profound loss of mitochondrial membrane potential, modulating Bcl-2 and Bax gene expression, and subsequently activating Caspase-3/7[1].

Similarly, bis-thiazole derivatives have shown remarkable nanomolar cytotoxicity (e.g., an IC50 of 6 nM against KF-28 ovarian cancer cells) by triggering G1 phase cell cycle arrest and inducing apoptotic cell death[2].

Target Selectivity and Therapeutic Index

A robust safety profile requires a wide therapeutic index. Recent studies on phenoxyacetamide derivatives highlight this selectivity; these compounds act as potent apoptotic inducers against HepG2 liver carcinoma cells (IC50 = 1.43 µM) via PARP-1 inhibition, while exhibiting only weak cytotoxicity against non-tumor liver cells (THLE-2, IC50 = 36.27 µM)[3]. This >25-fold difference in IC50 validates the potential for high target selectivity.

Occupational Hazards of Raw Materials

During synthesis, the raw building blocks of these compounds pose distinct occupational hazards. For instance, basic precursors like 2-(4-(Trifluoromethyl)phenoxy)thiazole-5-carboxylic acid are documented to cause skin irritation (H315) and serious eye irritation (H319)[4]. Strict adherence to PPE protocols (P280) is mandatory during the handling of these raw materials[4].

Caption: Mechanistic pathway of phenoxy thiazole-induced mitochondrial apoptosis.

Self-Validating Experimental Methodologies

In toxicological screening, a protocol is only as reliable as its internal controls. To prevent false positives caused by assay interference (e.g., compound auto-fluorescence or dye reduction artifacts), I mandate orthogonal validation. If a metabolic assay indicates cell death, a parallel molecular assay must confirm the exact mechanism.

Protocol 1: Orthogonal In Vitro Cytotoxicity Assessment (MTT + Flow Cytometry)

Causality & Logic: We utilize the MTT assay because phenoxy thiazoles primarily exert toxicity via mitochondrial disruption. By measuring the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase, we directly quantify mitochondrial viability. To make this a self-validating system, we couple it with Annexin V/PI Flow Cytometry. If MTT shows reduced viability, Flow Cytometry must show a corresponding increase in apoptotic markers.

Step-by-Step Workflow:

-

Cell Seeding: Seed target cells (e.g., HepG2, SaOS-2) and non-tumor control cells (e.g., THLE-2) at

cells/well in 96-well plates. Incubate for 24h. -

Compound Treatment: Treat cells with phenoxy thiazole derivatives at varying concentrations (0.1 µM to 100 µM).

-

Internal Controls (Critical Step): Include a vehicle control (0.1% DMSO) to establish the baseline and rule out solvent toxicity, and a positive control (e.g., 5-Fluorouracil or Doxorubicin) to validate assay sensitivity.

-

MTT Incubation: After 72h, add 20 µL of MTT solution (5 mg/mL). Incubate for 4h. The causality here is direct: only cells with intact mitochondrial respiration will form purple formazan crystals.

-

Solubilization & Readout: Dissolve crystals in 100 µL DMSO. Read absorbance at 570 nm. Calculate IC50.

-

Orthogonal Validation: Run a parallel plate. Instead of MTT, harvest the cells, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze via Flow Cytometry to confirm that the mechanism of death is apoptosis, not non-specific necrosis.

Protocol 2: In Vivo Acute Toxicity (LD50) via the "Staircase" Method

Causality & Logic: Traditional LD50 testing requires large animal cohorts. As a modern standard, we utilize the "staircase" (up-and-down) method, which is routinely performed in rodents as the first step in chemical safety assessment[5],[6]. This sequential dosing strategy minimizes animal use while accurately estimating the median lethal dose. The causality is a self-correcting loop: if a dose yields no toxicity, the next subject receives a higher dose; if toxicity occurs, the dose is lowered.

Step-by-Step Workflow:

-

Subject Preparation: Fast healthy, adult rodents (e.g., Swiss albino mice) overnight prior to dosing.

-

Initial Dosing: Administer the phenoxy thiazole compound orally at a baseline dose (e.g., 2000 mg/kg, depending on in vitro data) to a single animal.

-

Observation Window: Observe strictly for 48 hours for signs of acute toxicity (tremors, lethargy, weight loss, or mortality).

-

Sequential Adjustment:

-

If the animal survives, dose the next animal at a higher tier (e.g., 5000 mg/kg).

-

If the animal dies, dose the next animal at a lower tier (e.g., 300 mg/kg).

-

-

Endpoint Analysis: Continue the up-and-down sequence until the LD50 can be statistically calculated. Conduct necropsies on all subjects to identify organ-specific off-target toxicity.

Caption: Preclinical toxicology and safety screening workflow for phenoxy thiazoles.

Quantitative Safety & Toxicity Data Summary

To facilitate rapid comparison, the table below synthesizes recent in vitro cytotoxicity parameters for various phenoxy thiazole derivatives across multiple cell lines.

| Compound Class | Target Cell Line | IC50 Value | Non-Tumor IC50 (Safety) | Primary Mechanism of Toxicity |

| Phenoxyacetamide derivative | HepG2 (Liver Carcinoma) | 1.43 µM | 36.27 µM (THLE-2) | PARP-1 Inhibition, Apoptosis[3] |

| Arylidene-hydrazinyl-thiazole (4m) | BxPC-3 (Pancreatic) | 1.69 - 2.2 µM | Not Reported | Bcl2/Bax Modulation[1] |

| Bis-thiazole derivative (5f) | KF-28 (Ovarian) | 6.0 nM | Not Reported | G1 Cell Cycle Arrest[2] |

| Thiazole derivative (4i) | SaOS-2 (Osteosarcoma) | 0.190 µg/mL | Not Reported | EGFR Inhibition[7] |

Conclusion

The development of phenoxy thiazole compounds requires a rigorous, E-E-A-T-aligned approach to toxicology. By enforcing self-validating protocols—such as pairing metabolic viability assays with direct apoptotic marker quantification—researchers can confidently map the therapeutic index of these molecules. Moving forward, the integration of these in vitro insights with optimized in vivo "staircase" models will remain the gold standard for advancing safe, efficacious phenoxy thiazole candidates into clinical pipelines.

Comprehensive References

-

Title: Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic Source: plos.org URL: [Link]

-

Title: Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations Source: nih.gov (PMC) URL: [Link]

-

Title: In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition Source: mdpi.com URL: [Link]

-

Title: Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents Source: acs.org (ACS Omega) URL: [Link]

-

Title: Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches Source: frontiersin.org URL: [Link]

-

Title: Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic Source: nih.gov (PMC) URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. 2-(4-(Trifluoromethyl)phenoxy)thiazole-5-carboxylic acid | 1892953-71-7 [sigmaaldrich.com]

- 5. journals.plos.org [journals.plos.org]

- 6. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis protocol for 2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide

An Application Note for the Synthesis of 2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide. This molecule is of interest to researchers in medicinal chemistry and drug development, as thiazole-containing acetamides are known to possess a wide range of biological activities.[1][2][3][4] The synthesis is presented as a robust two-step process, beginning with the formation of a key carboxylic acid intermediate via the Williamson ether synthesis, followed by an amide coupling reaction. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the scientific rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Overall Synthetic Scheme

The synthesis is achieved in two primary stages:

-

Step 1: Williamson Ether Synthesis. 4-Isopropylphenol is reacted with chloroacetic acid in the presence of a strong base to form the intermediate, 2-(4-isopropylphenoxy)acetic acid.

-

Step 2: Amide Bond Formation. The carboxylic acid intermediate is first activated by conversion to its acyl chloride using thionyl chloride (SOCl₂). This highly reactive intermediate is then coupled with 2-aminothiazole to yield the final product.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from starting materials to the final purified product.

Caption: High-level workflow for the two-step synthesis protocol.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties | Supplier Suggestion |

| 4-Isopropylphenol | 99-89-8 | 136.19 | Solid | Sigma-Aldrich, TCI |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Caustic solid | Fisher Scientific |

| Chloroacetic Acid | 79-11-8 | 94.50 | Corrosive solid | Alfa Aesar |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 6M aqueous solution | VWR |

| Diethyl Ether | 60-29-7 | 74.12 | Flammable, volatile liquid | Major chemical suppliers |

| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | Drying agent | Standard lab suppliers |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | Corrosive, fuming liquid | Sigma-Aldrich |

| 2-Aminothiazole | 96-50-4 | 100.14 | Solid, harmful | [5][6][7] |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile organic solvent | Fisher Scientific |

| Pyridine | 110-86-1 | 79.10 | Liquid base, pungent odor | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Catalyst, polar aprotic solvent | Major chemical suppliers |

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

| Chemical | Hazard Summary | Handling Recommendations |

| 2-Aminothiazole | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5][7][8] | Avoid dust formation. Use in a well-ventilated area.[5][8] Wear gloves and eye protection.[7] |

| Thionyl Chloride | Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gases (SO₂ and HCl).[9] | Handle with extreme care under anhydrous conditions. Use a syringe or addition funnel for transfers. Quench excess reagent cautiously with an appropriate solvent. |

| Sodium Hydroxide | Corrosive. Causes severe skin and eye burns. | Handle pellets carefully to avoid dust. Prepare solutions by slowly adding NaOH to water (not the reverse) to manage the exothermic reaction. |

| Chloroacetic Acid | Toxic and corrosive. Causes severe burns. | Avoid contact with skin and eyes. Handle with appropriate gloves. |

| DCM / Diethyl Ether | Volatile and flammable (ether). DCM is a suspected carcinogen. | Use in a fume hood away from ignition sources. Ensure proper grounding to prevent static discharge. |

Part A: Synthesis of 2-(4-Isopropyl-phenoxy)acetic acid (Intermediate 1)

This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an organohalide.[10][11] Here, the phenoxide of 4-isopropylphenol acts as the nucleophile.

Mechanism Rationale

The reaction proceeds via an Sₙ2 mechanism.[11][12] The strongly basic sodium hydroxide deprotonates the acidic phenolic hydroxyl group of 4-isopropylphenol, forming the sodium 4-isopropylphenoxide. This phenoxide is a potent nucleophile that attacks the electrophilic α-carbon of chloroacetic acid, displacing the chloride leaving group to form the new C-O ether bond.

Caption: Sₙ2 mechanism for the formation of the ether intermediate.

Step-by-Step Protocol

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-isopropylphenol (10.0 g, 73.4 mmol) in a solution of sodium hydroxide (8.8 g, 220 mmol) in 50 mL of water.

-

Addition of Reagent: To this stirring solution, add chloroacetic acid (10.4 g, 110 mmol). Gentle warming may be required to dissolve all solids.[13]

-

Reaction: Heat the reaction mixture in a water bath at 90-100°C for 90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Acidification: After cooling the flask to room temperature, carefully acidify the mixture to a pH of ~1-2 by slowly adding 6M HCl. The product will precipitate as a white solid.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Workup - Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and then brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude solid from hot water or a hexane/ethyl acetate mixture to yield pure 2-(4-isopropylphenoxy)acetic acid as a white crystalline solid.[13]

-

Expected Yield: 80-90%

-

Melting Point: 85-87°C[14]

Part B: Synthesis of 2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide (Final Product)

This step involves the formation of an amide bond. The direct reaction between a carboxylic acid and an amine is typically unfavorable due to an acid-base reaction forming a stable salt.[15] Therefore, the carboxylic acid must be activated. This protocol uses thionyl chloride to convert the carboxylic acid into a highly electrophilic acyl chloride.[9]

Mechanism Rationale

The carboxylic acid first attacks the sulfur atom of thionyl chloride. A subsequent cascade of steps, driven by the formation of stable gaseous byproducts (SO₂ and HCl), results in the formation of the acyl chloride.[9] This acyl chloride is then susceptible to nucleophilic attack by the primary amine of 2-aminothiazole. The reaction is typically performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl generated during the amidation step, driving the reaction to completion.

Caption: Two-stage mechanism for amide formation via an acyl chloride.

Step-by-Step Protocol

-

Acyl Chloride Formation: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend the 2-(4-isopropylphenoxy)acetic acid (5.0 g, 25.7 mmol) in anhydrous dichloromethane (DCM, 80 mL). Add a catalytic amount of DMF (2-3 drops).

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (2.8 mL, 38.6 mmol) to the suspension at room temperature.

-

Reaction: Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 40°C) for 2 hours. The solution should become clear.

-

Removal of Excess Reagent: Cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride (a pale yellow oil or solid) should be used immediately in the next step.

-

Amidation Setup: In a separate flask, dissolve 2-aminothiazole (2.57 g, 25.7 mmol) and pyridine (3.1 mL, 38.6 mmol) in anhydrous DCM (50 mL). Cool this solution to 0°C in an ice bath.

-

Coupling Reaction: Redissolve the crude acyl chloride in anhydrous DCM (30 mL) and add it dropwise to the stirring 2-aminothiazole solution over 20-30 minutes, maintaining the temperature at 0°C.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 40 mL), saturated sodium bicarbonate solution (2 x 40 mL), and brine (1 x 40 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the final product.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Melting Point | Dependent on purity; determine experimentally. |

| ¹H NMR (CDCl₃, δ ppm) | Signals expected for isopropyl group (~1.2 ppm, d, 6H; ~2.9 ppm, sept, 1H), aromatic protons (~6.8-7.2 ppm, m, 4H), methylene protons (-O-CH₂-) (~4.7 ppm, s, 2H), thiazole protons (~7.0-7.5 ppm, m, 2H), and amide proton (-NH-) (broad singlet, variable position ~9-12 ppm). |

| ¹³C NMR | Peaks corresponding to all unique carbons in the structure.[16] |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight (C₁₅H₁₈N₂O₂S = 290.38 g/mol ). |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete deprotonation of phenol. Insufficient reaction time/temperature. | Ensure stoichiometric or slight excess of strong base. Monitor reaction by TLC to ensure completion. |

| Low yield in Step 2 | Incomplete formation of acyl chloride. Degradation of acyl chloride by moisture. | Ensure all glassware is flame-dried and the reaction is under an inert atmosphere. Use freshly distilled thionyl chloride. |

| Product is an oil/difficult to crystallize | Presence of impurities. | Attempt purification by flash column chromatography. Try different solvent systems for recrystallization (e.g., ethyl acetate/hexane, isopropanol). |

| DMF difficult to remove | High boiling point of DMF. | During workup, wash the organic layer extensively with water (5-6 times) or a dilute LiCl solution to help partition the DMF into the aqueous phase.[17] |

References

-

ChemDmart. (n.d.). SAFETY DATA SHEET - 2-Aminothiazole. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, October 4). Chemistry of Amides. Retrieved from [Link]

-

Gull, S., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 21(3), 268. [Link]

-

ResearchGate. (n.d.). Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and N-(6-aryl-benzo[d]thiazol-2-yl)acetamides 3a–3h. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

International Journal of Innovative Science and Research Technology. (2023). Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2-(piperazin-1-yl) Acetamide Hydrochloride and Their Sulfonamide Derivatives. Retrieved from [Link]

-

Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2412. [Link]

-